N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
The compound N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and a thiophen-2-ylmethyl ethanediamide moiety. This article focuses on comparing its structural, synthetic, and functional attributes with analogous compounds documented in recent literature.
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-4-6-13(7-5-12)23-17(15-10-26-11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-27-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDITCNWQNQOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction-Based Cyclization
Procedure :
- Starting Material : Methyl 3-aminothiophene-4-carboxylate
- Reduction : Lithium aluminum hydride (LAH) in 1,4-dioxane reduces the ester to (3-amino-4-methylthiophene)
- N-Acetylation : Treatment with acetic anhydride yields N-acetyl derivative
- Nitrosation : Sodium nitrite in acidic medium generates nitroso intermediate
- Cyclization : Thermal or acidic conditions promote intramolecular cyclization
Reaction Conditions :
Mechanistic Insight :
The Jacobson reaction proceeds via diazonium salt formation, followed by cyclization to annulate the pyrazole ring onto the thiophene backbone.
Palladium-Catalyzed Cross-Coupling
Procedure :
- Halogenation : 3-Bromothiophene-4-carbaldehyde
- Hydrazone Formation : Condensation with benzophenone hydrazone
- Cyclization : Pd(PPh₃)₄ catalyzes C–N bond formation
- Hydrolysis : Concentrated HCl cleaves protective groups
Optimized Parameters :
Functionalization with 4-Methylphenyl Group
The 4-methylphenyl substituent is introduced at position 2 through electrophilic aromatic substitution or cross-coupling:
Friedel-Crafts Alkylation
Conditions :
- Reagent: 4-Methylbenzyl chloride
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane, 0°C → rt
- Yield: 65%
Limitations :
- Competing ortho/meta substitution
- Requires electron-rich thienopyrazole system
Suzuki-Miyaura Coupling
Conditions :
- Boronic Acid: 4-Methylphenylboronic acid
- Catalyst: Pd(dppf)Cl₂
- Base: K₂CO₃
- Solvent: DME/H₂O (3:1)
- Yield: 78–82%
Advantages :
- Regioselective C–C bond formation
- Tolerance of sensitive functional groups
Construction of Ethanediamide Bridge
The ethanediamide linker is installed via sequential amidation:
Stepwise Amidation Protocol
- Activation : Oxalyl chloride converts carboxylic acid to acyl chloride
- First Amidation : React with 3-aminothienopyrazole derivative
- Second Amidation : Couple with thiophen-2-ylmethylamine
Critical Parameters :
- Temperature: −10°C during chloride formation
- Solvent: Anhydrous THF
- Yield: 62% (over two steps)
Industrial-Scale Production Considerations
Commercial synthesis necessitates optimization of:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Purification Method | Column Chromatography | Crystallization |
| Catalyst Recycling | Not applicable | 85% recovery |
| Environmental Factor (E) | 32.7 | 8.9 |
Key Innovations :
- Continuous flow reactors for cyclization steps
- Aqueous workup protocols to replace halogenated solvents
- In-line FTIR monitoring for real-time quality control
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Core Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Cost Index |
|---|---|---|---|
| Jacobson Reaction | 72 | 98.4 | 1.0 |
| Pd-Catalyzed Cyclization | 45 | 99.1 | 3.8 |
| Microwave-Assisted | 81 | 97.8 | 2.1 |
Table 2: Functionalization Success Rates
| Substituent Position | Friedel-Crafts (%) | Suzuki (%) |
|---|---|---|
| 2-(4-Methylphenyl) | 65 | 82 |
| 3-Thiophene | 41 | 79 |
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of thienopyrazole derivatives.
Materials Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in advanced materials.
Biological Studies: Its biological activity can be investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. methoxypropyl substituents influence lipophilicity: the thiophene moiety (target) may improve membrane permeability, whereas the methoxypropyl group (analog ) could increase water solubility.
- Triazole and thiadiazole derivatives rely on C=S groups for tautomerism and reactivity, absent in the ethanediamide-linked target compound.
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Thiadiazoles with nitroaryl substituents exhibit notable antimicrobial activity , suggesting the target compound’s thiophene and methylphenyl groups may similarly enhance bioactivity.
- The ethanediamide linker in the target compound could mimic peptide bonds, enabling enzyme interactions .
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
Chemical Structure and Synthesis
The compound belongs to the thienopyrazole class and is characterized by a thieno[3,4-c]pyrazole core with substituents that enhance its biological activity. The synthesis typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions of appropriate precursors.
- Introduction of Substituents : The addition of the 4-methylphenyl and thiophen-2-yl groups is accomplished through cross-coupling reactions and other organic transformations.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its antiproliferative , antimicrobial , and anticancer properties.
Antiproliferative Activity
Research indicates that derivatives of thienopyrazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to thienopyrazoles have demonstrated the ability to inhibit the proliferation of lung cancer A549 and colon cancer HT-29 cells in a concentration-dependent manner .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 (Lung) | 15 | Significant inhibition of cell proliferation |
| HT-29 (Colon) | 20 | Concentration-dependent growth inhibition |
| C6 (Glioma) | 10 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that certain thienopyrazole derivatives possess activity against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
- Study on Anticancer Properties : A study conducted on thieno[3,4-c]pyrazole derivatives revealed that specific modifications led to enhanced anticancer activity while maintaining low toxicity levels towards normal cells. The research highlighted the importance of structural diversity in developing effective anticancer agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thienopyrazole derivatives against common bacterial strains. Results indicated that some compounds exhibited broad-spectrum activity, making them suitable candidates for further development as antimicrobial agents .
The biological activities of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions of the thiophene and amide groups. These are addressed by using inert atmospheres (e.g., nitrogen), palladium/copper catalysts for coupling steps, and solvents like dimethylformamide to stabilize intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the thienopyrazole core, aromatic substituents, and amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of byproducts. Infrared (IR) spectroscopy can validate functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Begin with broad-spectrum antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria and fungi) and cytotoxicity screening (MTT assays on mammalian cell lines). Dose-response curves (0.1–100 µM) can identify potency thresholds. Parallel assays on structurally similar compounds (e.g., 4-chlorophenyl or methoxyphenyl analogs) help establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic variation of solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–120°C), and catalyst loading (0.5–5 mol% Pd) can enhance efficiency. For example, increasing reaction time from 12 to 24 hours in the cyclization step improved yields from 45% to 68% in analogous thienopyrazoles. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps for targeted optimization .
Q. What methodologies are recommended for analyzing its stability under varying pH and temperature conditions?
Conduct accelerated stability studies: incubate the compound in buffers (pH 2–10, 37°C) and analyze degradation via HPLC-UV at 0, 7, 14, and 30 days. Thermal stability is assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation products are characterized using LC-MS/MS to identify hydrolytic or oxidative pathways .
Q. How can molecular docking studies predict interactions with enzymatic targets?
Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites of targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding (amide and thiophene groups) and π-π stacking (aromatic rings). Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .
Q. How should researchers resolve discrepancies in biological activity data across studies?
Re-evaluate experimental protocols (e.g., cell line authenticity, assay endpoints). Cross-validate using orthogonal methods: e.g., replace MTT with resazurin-based viability assays. Perform meta-analyses of SAR data to isolate substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl groups). Structural analogs (e.g., from ’s table) can clarify if bioactivity is scaffold-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
